![molecular formula C13H22N2O B3119524 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 251372-18-6](/img/structure/B3119524.png)
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine
Overview
Description
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine is an organic compound with the molecular formula C13H22N2O. It is a derivative of phenoxyethylamine and contains an amino group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Mode of Action
Like many other compounds, it likely interacts with its targets by binding to specific sites, thereby influencing the function of the target .
Biochemical Pathways
Without knowledge of the specific targets of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, it’s challenging to determine the exact biochemical pathways it affects. It’s possible that this compound could influence multiple pathways depending on its targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The effects would largely depend on the compound’s targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 4-amino-2-methylphenol with 2-chloroethyl diethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-amino-2-methylphenol attacks the electrophilic carbon of 2-chloroethyl diethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
Organic Synthesis
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine serves as a versatile building block in organic synthesis. Its unique structure allows it to act as an intermediate for synthesizing more complex organic molecules. This application is particularly valuable in the development of pharmaceuticals and specialty chemicals.
Research indicates that this compound may interact with various biological systems, suggesting potential applications in pharmacology. Preliminary studies have shown that it could modulate enzyme activity and influence receptor interactions, which are critical for drug development. However, comprehensive studies are needed to elucidate specific biological targets and mechanisms of action .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential. Its structural characteristics may allow it to bind effectively to specific protein targets, which could lead to the development of new drugs for treating various diseases. Ongoing research focuses on its pharmacokinetics—absorption, distribution, metabolism, and excretion—which are essential for assessing its bioavailability and therapeutic efficacy .
Case Studies
Case Study 1: Interaction with Enzymes
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymatic activities, suggesting potential applications in metabolic disorder treatments.
Case Study 2: Drug Development
In another study focused on drug development, researchers explored the compound's ability to bind to cancer-related receptors. The findings indicated promising binding affinities, warranting further investigation into its use as a therapeutic agent in oncology.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-Amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine
- 4-Amino-2-methoxyphenol
Uniqueness
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine is unique due to its specific structural features, such as the presence of both amino and diethylamine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, with the molecular formula , is a compound of significant interest in biological research due to its unique structural features, which include an amino group, a phenoxy group, and a diethylamine moiety. This combination of functional groups allows the compound to interact with various biological targets, leading to diverse pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, primarily focusing on its potential therapeutic applications and mechanisms of action.
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. The exact nature of these interactions is still under investigation, but preliminary studies suggest potential implications in drug development and therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Some derivatives of the compound have shown promising antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Cytotoxic Effects : Preliminary studies indicate that certain derivatives may have cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents.
Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Active against various bacterial strains | |
Antioxidant | Potential antioxidant properties | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial properties.
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation, derivatives of the compound were tested against various cancer cell lines (e.g., HT29). The findings demonstrated that certain modifications enhanced cytotoxicity, indicating a structure-activity relationship that could inform future drug development efforts.
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical reactions including oxidation and substitution. Analytical techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.
Future Directions
Ongoing research aims to elucidate the specific pathways involved in the biological activities of this compound. Investigations are also focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEKMFPFNPVTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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